N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Overview
Description
N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the tert-butyl and methyl groups. The final step involves the attachment of the pyrazolylacetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl or carbonyl groups, while substitution may introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE can be compared with other similar compounds, such as:
Benzothieno[2,3-d]pyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolylacetamides: Compounds with a pyrazolylacetamide moiety may exhibit similar chemical properties but differ in their overall structure and function.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-2-(4-chloro-3-methylpyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2S/c1-11-15(22)9-26(24-11)10-17(28)25-27-12(2)23-19-18(20(27)29)14-7-6-13(21(3,4)5)8-16(14)30-19/h9,13H,6-8,10H2,1-5H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYANFNYUCRMOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CC(CC4)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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